![molecular formula C12H26N2O2S B6629831 1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine](/img/structure/B6629831.png)
1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine, also known as Suvorexant, is a novel drug that has been developed for the treatment of insomnia. This drug is a dual orexin receptor antagonist that acts by blocking the activity of orexin, a neuropeptide that regulates wakefulness and sleep. The purpose of
Mecanismo De Acción
1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine acts by blocking the activity of orexin, a neuropeptide that regulates wakefulness and sleep. Orexin is produced by a small group of neurons in the hypothalamus, and it acts on two receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), to promote wakefulness. 1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine blocks both OX1R and OX2R, which leads to decreased wakefulness and increased sleep.
Biochemical and Physiological Effects:
1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine has a number of biochemical and physiological effects. In preclinical studies, 1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine has been shown to decrease wakefulness and increase sleep in animal models of insomnia. In clinical trials, 1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine has been shown to improve sleep latency, sleep duration, and sleep quality in patients with insomnia. 1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine has also been shown to have a low potential for abuse and dependence, which makes it an attractive option for the treatment of insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical and clinical trials, which makes it a well-characterized drug. Another advantage is that it has a low potential for abuse and dependence, which makes it a safe option for lab experiments. One limitation is that it is a relatively new drug, and there is still much to be learned about its mechanism of action and long-term effects.
Direcciones Futuras
There are several future directions for the study of 1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine. One direction is to investigate its potential for the treatment of other sleep disorders, such as sleep apnea and restless leg syndrome. Another direction is to investigate its potential for the treatment of other neurological disorders, such as depression and anxiety. Finally, further research is needed to fully understand the mechanism of action and long-term effects of 1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine.
Métodos De Síntesis
The synthesis of 1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine involves several steps, including the reaction of 4-aminopiperidine with 2-bromo-3-methylbutane to form 2-methyl-4-(3-methylbutylamino)piperidine. This intermediate is then treated with sodium hydride and 1,4-butanesultone to form 1-(3,3-dimethylbutylsulfonyl)-2-methylpiperidin-4-amine, which is the active ingredient in 1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine.
Aplicaciones Científicas De Investigación
1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine has been extensively studied in preclinical and clinical trials for the treatment of insomnia. In preclinical studies, 1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine has been shown to improve sleep onset and maintenance in animal models of insomnia. In clinical trials, 1-(3,3-Dimethylbutylsulfonyl)-2-methylpiperidin-4-amine has been shown to be effective in improving sleep latency, sleep duration, and sleep quality in patients with insomnia.
Propiedades
IUPAC Name |
1-(3,3-dimethylbutylsulfonyl)-2-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2S/c1-10-9-11(13)5-7-14(10)17(15,16)8-6-12(2,3)4/h10-11H,5-9,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDPVDRMBFTSBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1S(=O)(=O)CCC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.